molecular formula C13H16N4O2S2 B2860072 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 941976-06-3

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2860072
CAS No.: 941976-06-3
M. Wt: 324.42
InChI Key: HPSDNEHKGPWKSK-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 941976-06-3) is a synthetic organic compound with the molecular formula C13H16N4O2S2 and a molecular weight of 324.4 g/mol . This oxalamide derivative is of significant interest in pharmacological and neuroscience research, particularly in the study of ligand-gated ion channels. Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, exhibiting state-dependent inhibition and providing researchers with valuable tools to elucidate the physiological functions of this poorly characterized receptor, which is activated by zinc, copper, and protons . The compound's structure, featuring a thiazole ring and a dimethylaminoethyl group substituted with a thiophene moiety, is designed for targeted interaction with biological systems. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a potential pharmacological probe for fundamental studies in ion channel biophysics and for exploring novel signaling pathways in the central nervous system and peripheral tissues where ZAC is expressed .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-17(2)9(10-4-3-6-20-10)8-15-11(18)12(19)16-13-14-5-7-21-13/h3-7,9H,8H2,1-2H3,(H,15,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDNEHKGPWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-2-carboxaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiazole-2-carboxylic acid to form a thiazole ring.

    Oxalamide Formation: The final step involves the reaction of the thiazole intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group may interact with receptors or enzymes, while the thiophene and thiazole rings can participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide-Based Flavoring Agents

The oxalamide S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shares structural similarities with the target compound but differs in substituents. Key comparisons include:

Property Target Compound S336 (CAS 745047-53-4)
Substituents Thiophen-2-yl, thiazol-2-yl, dimethylaminoethyl 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl
Molecular Weight Not reported ~399.4 g/mol (calculated)
Bioactivity Undisclosed (structural similarity to drug motifs) Umami flavor enhancer (regulatory approval)
Toxicology No data NOEL: 100 mg/kg bw/day (rat study)
Regulatory Status Unreported Approved globally (FEMA 4233)

S336’s methoxy and pyridyl groups confer hydrophobicity and flavor-enhancing properties, whereas the target compound’s thiophene and thiazole may favor electronic interactions in biological systems. The dimethylamino group could improve aqueous solubility compared to S336’s methoxy substituents .

Thiazole-Containing Acetamides

Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the thiazole-acetamide motif. Key differences:

Property Target Compound 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Core Structure Oxalamide Acetamide
Substituents Thiophen-2-yl, dimethylaminoethyl 2,6-Dichlorophenyl
Synthesis Likely carbodiimide-mediated coupling EDC-mediated coupling in CH₂Cl₂
Crystallinity Unreported Forms N–H⋯N hydrogen bonds (1-D chains)
Applications Hypothetical drug candidate Structural analog of benzylpenicillin

The oxalamide backbone in the target compound may offer greater conformational flexibility compared to the rigid acetamide structure.

Thioxoacetamide Derivatives ()

Compounds 9–13 in are thioxoacetamides with thiazolidinone rings. For example, compound 9 (2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) contrasts with the target compound as follows:

Property Target Compound Compound 9 ()
Core Structure Oxalamide Thioxoacetamide-thiazolidinone hybrid
Key Groups Thiophene, dimethylaminoethyl Chlorobenzylidene, methoxyphenyl
Melting Point Unreported 186–187°C
Synthetic Yield Not available 90%
Bioactivity Undisclosed Anticancer, antimicrobial (implied by structure)

The thiazolidinone ring in ’s compounds is associated with diverse bioactivities, whereas the oxalamide in the target compound may prioritize metabolic stability .

Thioamide and Thiopeptide Syntheses ()

Ynamide-mediated thioamide synthesis (e.g., Wang et al., 2022) highlights alternative methodologies. Unlike the target compound’s oxalamide linkage, thioamides replace oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. Thioamides exhibit enhanced resistance to enzymatic degradation, suggesting the target compound’s oxalamide may prioritize biodegradability in flavor or drug contexts .

Research Implications and Gaps

  • Structural Optimization: The dimethylaminoethyl-thiophene moiety in the target compound could be modified to balance solubility (via the amino group) and aromatic interactions (via thiophene/thiazole).
  • Toxicology: While S336’s NOEL (100 mg/kg bw/day) provides a safety benchmark, the target compound requires empirical toxicology studies to assess metabolic pathways.

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 941976-08-5

The presence of a dimethylamino group, a thiophene moiety, and a thiazole ring contributes to its unique biological profile.

This compound primarily functions as a neurokinin-1 receptor antagonist . This receptor plays a crucial role in mediating various physiological responses including pain, anxiety, and nausea. By inhibiting this receptor, the compound may alleviate symptoms associated with depression and chemotherapy-induced nausea.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. In preclinical studies, these compounds have shown efficacy in reducing depressive behaviors in animal models.

Antiemetic Properties

The compound's ability to block neurokinin-1 receptors also suggests potential use as an antiemetic agent. Studies have demonstrated its effectiveness in reducing nausea and vomiting induced by chemotherapy, making it a candidate for further clinical evaluation in oncology settings.

Antimicrobial Activity

Additionally, derivatives of this compound have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural variations among derivatives significantly influence their antimicrobial efficacy, with some exhibiting potent activity against resistant strains.

Study 1: Neurokinin Receptor Antagonism

A study published in Pharmacology & Therapeutics evaluated the effects of various neurokinin receptor antagonists, including oxalamide derivatives. Results indicated that these compounds effectively inhibited receptor activity, leading to reduced anxiety-like behaviors in rodent models.

Study 2: Efficacy in Chemotherapy-Induced Nausea

In a clinical trial assessing the antiemetic effects of neurokinin antagonists, patients receiving chemotherapy reported significant reductions in nausea when treated with compounds similar to this compound. This supports the potential therapeutic application of the compound in oncology.

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightPrimary ActivityReference
N1-(4-chlorobenzyl)-N2-(dimethylamino)-N-thiazole oxalamide458 g/molNeurokinin receptor antagonist
N1-(2-methylquinolin-4-yl) oxalamide382.5 g/molAntidepressant
N1-(4-dimethylaminophenyl) oxalamide360.5 g/molAntimicrobial

Q & A

Q. What are the optimized synthetic routes for N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, and how are reaction conditions controlled to maximize yield?

The synthesis involves multi-step reactions, starting with the preparation of thiophene and thiazole derivatives. Key steps include coupling via oxalamide linkages under controlled pH (6.5–7.5) and temperature (60–80°C). Catalysts like DMAP (4-dimethylaminopyridine) and solvents such as DMF or THF are critical for regioselective amide bond formation. Purification via column chromatography or recrystallization ensures >95% purity. Reaction monitoring via TLC or HPLC is recommended to optimize intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms functional group connectivity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies hydrogen-bonding interactions, and Mass Spectrometry (MS) validates molecular weight. Differential Scanning Calorimetry (DSC) may be used to study thermal stability .

Q. What in vitro screening approaches are used to evaluate its biological activity?

Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Cell viability assays (MTT or resazurin) assess cytotoxicity in cancer lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀) and selectivity indices are calculated against non-target enzymes or healthy cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations) or structural analogs with subtle functional group differences. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and compare results with structurally related compounds (e.g., thiophene-3-yl vs. thiophene-2-yl derivatives). Meta-analyses of SAR datasets can identify critical substituents .

Q. What computational strategies are effective for predicting target interactions and mechanism of action?

Molecular docking (AutoDock Vina, Glide) models binding poses to receptors like GPCRs or kinases. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100-ns trajectories. Pharmacophore mapping identifies essential interactions (e.g., hydrogen bonds with dimethylamino groups). Validate predictions with mutagenesis or competitive binding assays .

Q. How can structural optimization address poor solubility or metabolic instability?

Introduce hydrophilic groups (e.g., PEG chains) at the hydroxyethyl moiety or replace dimethylamino with morpholino to enhance aqueous solubility. Prodrug strategies (e.g., esterification of hydroxyl groups) improve bioavailability. Metabolic stability is tested in liver microsome assays, with LC-MS/MS tracking degradation .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to purified targets. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). CRISPR-Cas9 knockout models validate target dependency. Phosphoproteomics or transcriptomics identifies downstream signaling pathways .

Q. How do researchers prioritize derivatives for preclinical development?

Use multi-parameter optimization (MPO) scoring, balancing potency (IC₅₀ < 1 µM), selectivity (>10-fold vs. off-targets), solubility (>50 µg/mL), and metabolic stability (t₁/₂ > 60 min in microsomes). In vivo PK/PD studies in rodents assess bioavailability and efficacy. Toxicity profiling includes hERG inhibition and genotoxicity assays .

Q. Key Notes for Methodological Rigor

  • Synthesis Reproducibility : Document batch-specific variations in reaction conditions (e.g., inert atmosphere vs. ambient) .
  • Data Validation : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro assays and animal studies .

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